molecular formula C9H14ClN5OS B4735983 N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride CAS No. 1050480-38-0

N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B4735983
CAS No.: 1050480-38-0
M. Wt: 275.76 g/mol
InChI Key: AZPPFJCESJALHN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a synthetic organic compound that features a furan ring, a tetrazole ring, and a sulfanyl group. This compound is of interest in various fields such as medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 1-methyltetrazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The furan-2-ylmethyl and 1-methyltetrazole intermediates are coupled using a sulfanyl linker, often under reductive conditions.

    Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation: Furanones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan and tetrazole rings might play a role in binding to the target, while the sulfanyl group could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)ethanamine
  • N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanol

Uniqueness

The presence of both furan and tetrazole rings, along with the sulfanyl group, makes N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride unique. These functional groups can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS.ClH/c1-14-9(11-12-13-14)16-6-4-10-7-8-3-2-5-15-8;/h2-3,5,10H,4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPPFJCESJALHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050480-38-0
Record name 2-Furanmethanamine, N-[2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050480-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
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N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
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N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

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